molecular formula C19H26N6O2 B14957619 [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

[4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B14957619
M. Wt: 370.4 g/mol
InChI Key: ZBSOTGWFDPFFGB-UHFFFAOYSA-N
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Description

[4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring attached to a cyclohexylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes. The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile compound. The final step involves coupling the piperazine and tetrazole intermediates with a cyclohexylmethanone derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The ketone group in the cyclohexylmethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxyphenyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the ketone group can produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for investigating receptor-ligand interactions and developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride]: This compound shares the methoxy group and a similar structural motif but differs in the presence of a pyridinium ring.

    [2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine]: This compound features a methoxy group and a pyridine ring, similar to the piperazine and tetrazole rings in the target compound.

Uniqueness

The uniqueness of [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone lies in its combination of functional groups and rings, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone

InChI

InChI=1S/C19H26N6O2/c1-27-17-8-4-3-7-16(17)23-11-13-24(14-12-23)18(26)19(9-5-2-6-10-19)25-15-20-21-22-25/h3-4,7-8,15H,2,5-6,9-14H2,1H3

InChI Key

ZBSOTGWFDPFFGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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